molecular formula C27H23ClN2O3 B14981500 5-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

5-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B14981500
M. Wt: 458.9 g/mol
InChI Key: SWGPSVWMCLXMLD-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, an indole moiety, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Indole Moiety: The indole group can be introduced via a Fischer indole synthesis or other suitable methods.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the intermediate compound.

    Final Assembly: The final step involves the coupling of the indole and benzofuran intermediates to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

5-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.

    Benzofuran Derivatives: Compounds with a benzofuran core, such as psoralen and amiodarone.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group, such as anisole and vanillin.

Uniqueness

5-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H23ClN2O3

Molecular Weight

458.9 g/mol

IUPAC Name

5-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H23ClN2O3/c1-16-21-13-18(28)9-12-25(21)33-26(16)27(31)30-14-22(17-7-10-19(32-2)11-8-17)23-15-29-24-6-4-3-5-20(23)24/h3-13,15,22,29H,14H2,1-2H3,(H,30,31)

InChI Key

SWGPSVWMCLXMLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCC(C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54

Origin of Product

United States

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